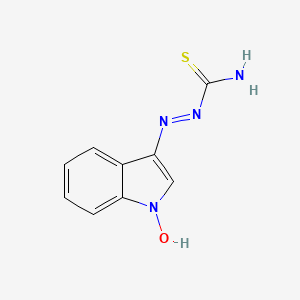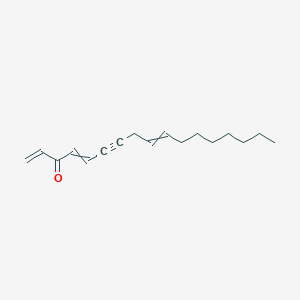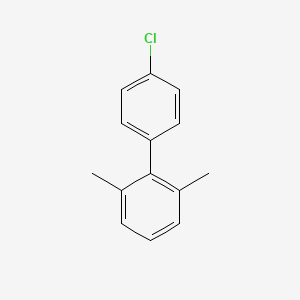
1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with chlorine and methyl substituents at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The compound can be reduced to form different biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include reduced biphenyl derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- involves its interaction with specific molecular targets. The chlorine and methyl substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include electrophilic and nucleophilic interactions, which can lead to the formation of stable complexes with biological molecules .
Comparación Con Compuestos Similares
1,1’-Biphenyl, 4-chloro-: Lacks the methyl substituents, resulting in different chemical properties and reactivity.
1,1’-Biphenyl, 2,6-dimethyl-: Lacks the chlorine substituent, leading to variations in its chemical behavior.
4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde: Contains an additional aldehyde group, which significantly alters its reactivity and applications.
Uniqueness: 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- is unique due to the presence of both chlorine and methyl substituents, which impart distinct chemical properties. These substituents influence the compound’s reactivity, making it suitable for specific applications in synthesis and industry .
Propiedades
Número CAS |
724423-52-3 |
|---|---|
Fórmula molecular |
C14H13Cl |
Peso molecular |
216.70 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9H,1-2H3 |
Clave InChI |
HMSKQKDJYMYTKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


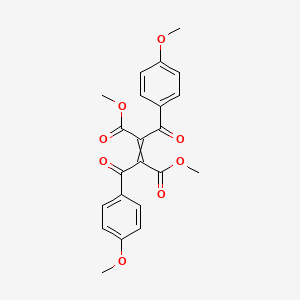

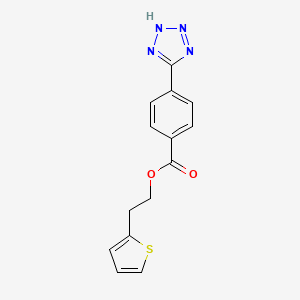
![(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate](/img/structure/B12534856.png)
![3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one](/img/structure/B12534858.png)
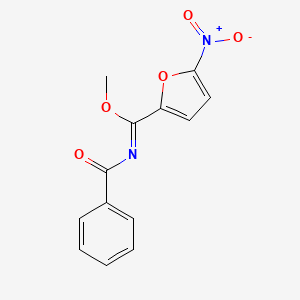
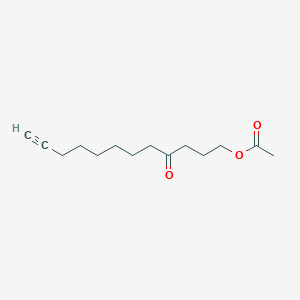
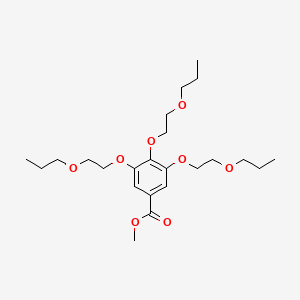

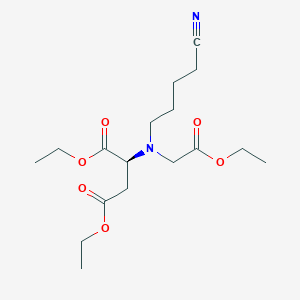
![1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12534895.png)
